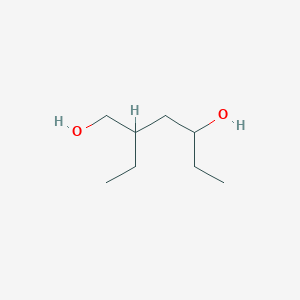
2-Ethylhexane-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethylhexane-1,4-diol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hydrocarbon chain. This compound is a colorless, slightly viscous liquid that is soluble in water and various organic solvents. It is used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2-Ethylhexane-1,4-diol can be synthesized through several methods. One common method involves the hydroformylation of 2-ethylhexene, followed by hydrogenation. The hydroformylation reaction introduces a formyl group (-CHO) to the alkene, which is then reduced to an alcohol group (-OH) through hydrogenation.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the hydroformylation and hydrogenation reactions are carefully controlled to ensure high yield and purity. The process typically involves the use of catalysts such as rhodium or cobalt complexes to facilitate the reactions.
化学反应分析
Types of Reactions
2-Ethylhexane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are commonly used.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated compounds.
科学研究应用
2-Ethylhexane-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and drug delivery systems.
Industry: It is utilized in the production of polymers, resins, and plasticizers.
作用机制
The mechanism of action of 2-Ethylhexane-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
2-Ethylhexane-1,3-diol: Similar structure but with hydroxyl groups at different positions.
1,4-Butanediol: A shorter chain diol with similar reactivity.
1,6-Hexanediol: A longer chain diol with similar properties.
Uniqueness
2-Ethylhexane-1,4-diol is unique due to its specific arrangement of hydroxyl groups and the ethyl substituent on the hexane chain. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that other diols may not be able to fulfill.
属性
分子式 |
C8H18O2 |
|---|---|
分子量 |
146.23 g/mol |
IUPAC 名称 |
2-ethylhexane-1,4-diol |
InChI |
InChI=1S/C8H18O2/c1-3-7(6-9)5-8(10)4-2/h7-10H,3-6H2,1-2H3 |
InChI 键 |
NKUSBXAXENGEJW-UHFFFAOYSA-N |
规范 SMILES |
CCC(CC(CC)O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


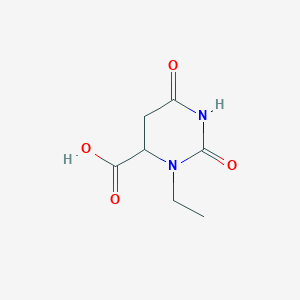
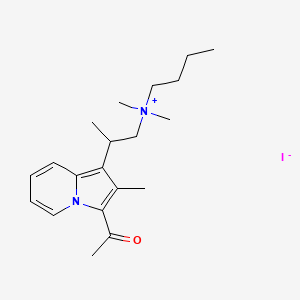
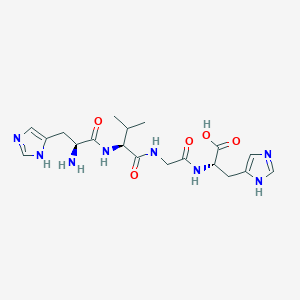
![3-Amino-7-methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B12922448.png)
![Ethyl [(but-3-en-1-yl)oxy]carbamate](/img/structure/B12922453.png)
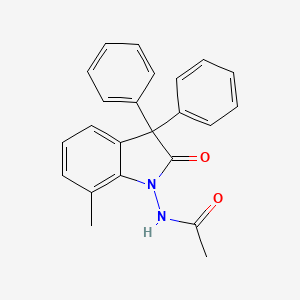

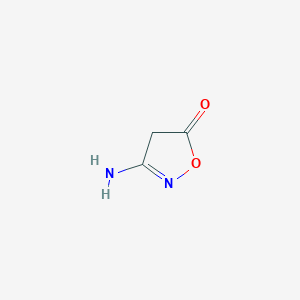
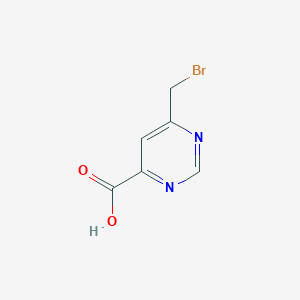
![4-(3-Hydroxyprop-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B12922491.png)
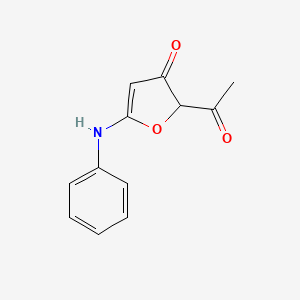
![6-Fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922508.png)
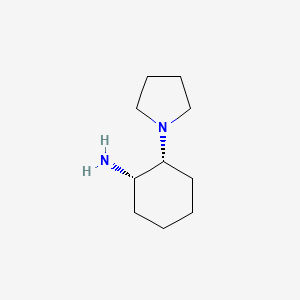
![[(3-Nitroacridin-9-yl)sulfanyl]acetic acid](/img/structure/B12922522.png)
